molecular formula C9H10BrN B070375 5-bromo-2,3-dihydro-1H-inden-1-amine CAS No. 185122-74-1

5-bromo-2,3-dihydro-1H-inden-1-amine

Cat. No.: B070375
CAS No.: 185122-74-1
M. Wt: 212.09 g/mol
InChI Key: IEUKCNPRRGOGDG-UHFFFAOYSA-N
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Description

5-bromo-2,3-dihydro-1H-inden-1-amine, commonly referred to as 5-Bromo-Inden-1-amine, is a heterocyclic aromatic compound found in a variety of natural and synthetic sources. It is a major component of the indole alkaloid family and has been studied extensively for its potential medicinal applications. 5-Bromo-Inden-1-amine has a wide range of biochemical and physiological effects, which makes it an interesting target for scientific research.

Scientific Research Applications

  • Chemoselective Synthesis of Pyrroles : A study described the synthesis of 1-substituted 4-amino-2-(trifluoromethyl)-1H-pyrroles from the reaction of 5-bromo-4-methoxy-1,1,1-trifluoropent-3-en-2-ones with amines. This method is advantageous due to its simplicity, environmentally friendly nature, and high yields up to 98% (Aquino et al., 2015).

  • Synthesis of Benzodiazepines : Another research explored the reaction of 3-bromo-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepin-2-one with cyclic amines, leading to the formation of 3-aminoalkyl-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepin-2-one and related compounds (Bozhanov & Ivonin, 2000).

  • Photochemical Reactions : The photochemical reactions of N-(2-halogenoalkanoyl) derivatives of anilines and cyclic amines were examined, showing various outcomes depending on the conditions, including cyclization and dehydrohalogenation products (Nishio, Asai & Miyazaki, 2000).

  • Synthesis of Benzothieno Pyrroles : A study reported the synthesis of 2,3-dihydro-1H-[1]benzothieno[2,3-c]pyrroles, involving the condensation of 5-bromo- or 5-chloro-2-chloromethylbenzo[b]thiophen with different amines (Chapman et al., 1968).

  • Applications in Organic Synthesis : Research investigated 1-Bromo-3-buten-2-one as a building block for organic synthesis, which is relevant for understanding the applications of brominated compounds in creating complex organic molecules (Westerlund, Gras & Carlson, 2001).

  • Amination of Polyhalopyridines : A study explored the amination of polyhalopyridines like 5-bromo-2-chloropyridine using a palladium-Xantphos complex, which is related to the applications of brominated compounds in amination reactions (Ji, Li & Bunnelle, 2003).

Safety and Hazards

The safety information available indicates that “5-bromo-2,3-dihydro-1H-inden-1-amine” has a GHS07 pictogram and a signal word "Warning" . For more detailed safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) .

Future Directions

Indole derivatives, which include “5-bromo-2,3-dihydro-1H-inden-1-amine”, have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . They have been found in many important synthetic drug molecules, which provides a valuable idea for treatment and binds with high affinity to multiple receptors, helpful in developing new useful derivatives .

Properties

IUPAC Name

5-bromo-2,3-dihydro-1H-inden-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrN/c10-7-2-3-8-6(5-7)1-4-9(8)11/h2-3,5,9H,1,4,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEUKCNPRRGOGDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1N)C=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50623627
Record name 5-Bromo-2,3-dihydro-1H-inden-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50623627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

185122-74-1
Record name 5-Bromo-2,3-dihydro-1H-inden-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50623627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Zinc dust (28.0 g, 428 mmol) was added to a suspension of (E)-5-bromo-2,3-dihydro-1H-inden-1-one oxime (19.4 g, 86 mmol) in acetic acid (30 mL). The suspension was stirred at rt for 48 h. The reaction was filtered over Kiezelguhr gel. The residue was rinsed with ethyl acetate (2×100 mL). The combined filtrates were concentrated under reduced pressure to obtain a yellow oil. The yellow oil was partitioned between ethyl acetate (200 mL) and 2 N aq. HCl (200 mL). The acidic layer was separated before being basified using aq. 4 N NaOH and a white suspension was formed. Ethyl acetate (200 mL) was added and the milky mixture was filtered over Kiezelguhr gel. The organic phase was separated, dried over sodium sulfate, filtered, and concentrated under reduced pressure to afford the title compound as a clear light yellow oil (10.8 g, 59%). MS (ESI): m/z [M−NH2]+ 198.0
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
19.4 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
Name
Quantity
28 g
Type
catalyst
Reaction Step Two
Yield
59%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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